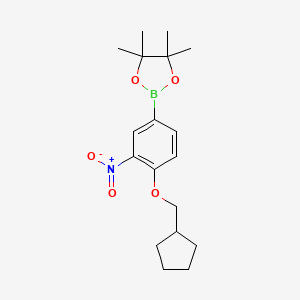
2-(4-(Cyclopentylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Cyclopentylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . This compound is characterized by the presence of a boronate ester group, which makes it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
The synthesis of 2-(4-(Cyclopentylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Cyclopentylmethoxy)-3-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2-(4-(Cyclopentylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl compounds . This reaction is highly valued for its mild conditions and functional group tolerance. The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be oxidized to form the corresponding phenol derivative or reduced to form the corresponding amine.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs . In biology, it is used in the study of enzyme mechanisms and as a probe for investigating biological pathways. In medicine, it has potential applications in the development of new therapeutic agents due to its ability to form stable carbon-carbon bonds. In industry, it is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Cyclopentylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling reactions involves the transmetalation of the boronate ester with a palladium complex . This is followed by the reductive elimination step, which forms the new carbon-carbon bond. The palladium catalyst plays a crucial role in facilitating these steps by coordinating with the reactants and stabilizing the transition states.
Comparison with Similar Compounds
Similar compounds to 2-(4-(Cyclopentylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronate esters used in Suzuki–Miyaura coupling reactions, such as phenylboronic acid and 4-methoxyphenylboronic acid . What sets this compound apart is its unique structure, which includes a cyclopentylmethoxy group and a nitro group, providing it with distinct reactivity and selectivity in chemical reactions. These structural features can influence the compound’s stability, solubility, and reactivity, making it a valuable reagent in specific synthetic applications.
Properties
Molecular Formula |
C18H26BNO5 |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2-[4-(cyclopentylmethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H26BNO5/c1-17(2)18(3,4)25-19(24-17)14-9-10-16(15(11-14)20(21)22)23-12-13-7-5-6-8-13/h9-11,13H,5-8,12H2,1-4H3 |
InChI Key |
RGNRNFFGOVVSGR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


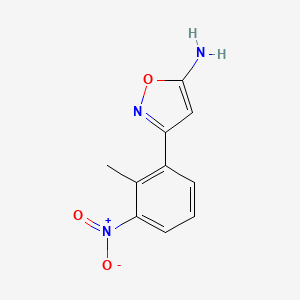
![4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13714060.png)
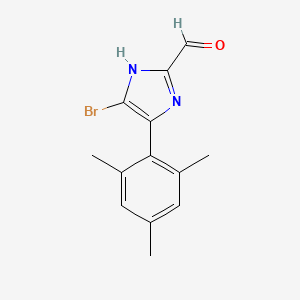
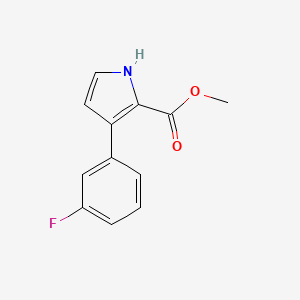
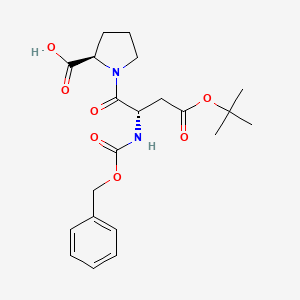
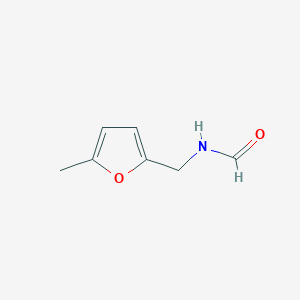
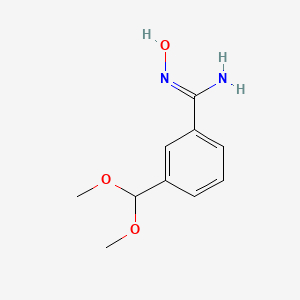
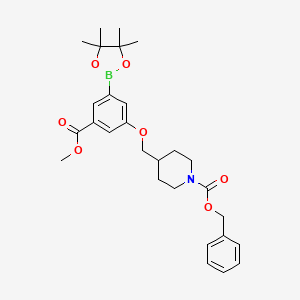
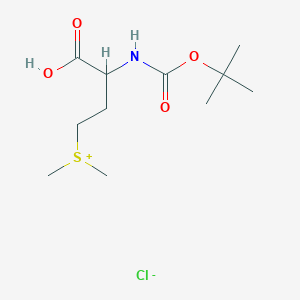
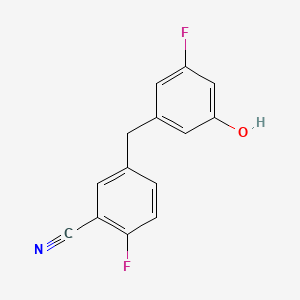
![1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)
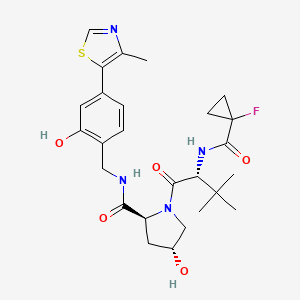
![3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B13714135.png)

